2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-13-7-10(9-3-1-2-4-11(9)19-13)15(24)18-8-12-20-21-14-16(25)17-5-6-22(12)14/h1-7H,8H2,(H,17,25)(H,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDHCHFVVWYBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
The compound interacts with its targets (c-Met/VEGFR-2 kinases) by binding to them, thereby inhibiting their activity. This inhibition can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can potentially slow down tumor growth and spread.
Biological Activity
2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, including its antimicrobial, anticancer, and antiviral properties.
- Molecular Formula : CHNO
- Molecular Weight : 336.30 g/mol
- CAS Number : 2034325-10-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, the presence of the 8-hydroxyquinoline moiety has been linked to enhanced activity against various bacterial strains. A study reported that modifications in the structure of quinoline derivatives can improve their efficacy against pathogens like E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).
- Inhibitory Concentration (IC) Values :
- MCF7: IC = 0.01 µM
- NCI-H460: IC = 0.03 µM
- HepG2: IC = 31.5 µM
These results indicate that the compound exhibits potent cytotoxic effects against certain cancer cell lines while demonstrating lower toxicity towards normal cells .
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Binding : The compound's ability to intercalate into DNA may lead to disruption of replication and transcription processes.
- Kinase Inhibition : It has been observed to inhibit specific kinases involved in cell cycle regulation, thereby inducing apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
| Study | Compound | Activity | IC |
|---|---|---|---|
| Huang et al., 2020 | Pyrazole derivative | Anticancer | 3.79 µM (MCF7) |
| Wei et al., 2022 | Quinoline derivative | Antiviral | 85% inhibition (H5N1) |
| Li et al., 2022 | Quinoline derivative | Kinase inhibition | IC = 0.16 µM |
These findings collectively underscore the potential of quinoline derivatives in drug development for treating infections and cancers.
Scientific Research Applications
Biological Activities
Research indicates that 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of quinoline and triazole are often evaluated for their efficacy against various microbial strains. The presence of hydroxyl groups enhances their solubility and interaction with biological targets .
- Anticancer Potential : The compound's ability to inhibit specific enzymes related to cancer cell proliferation has been investigated. Compounds containing quinoline and triazole moieties have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structural features of the compound allow it to interact effectively with the active site of the enzyme, potentially leading to therapeutic applications in cognitive disorders .
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study on Antibacterial Activity : A study published in RSC Advances reported that derivatives with similar functional groups exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
- Anticancer Research : Research has indicated that compounds with quinoline and triazole structures can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and enzyme inhibition . This highlights the potential for developing new anticancer agents based on this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its closest analogues:
Key Research Findings
Novelty and Structural Uniqueness: The target compound’s combination of hydroxylated quinoline and triazolopyrazine is absent in PubChem and ChemBl, as confirmed by 2D similarity searches (Tanimoto coefficient analysis) . In contrast, analogues like the 8-chloro derivative () and phenyltriazole-linked compounds () are structurally distinct, with substituents critically altering physicochemical properties .
Bioactivity Trends :
- Triazolopyrazine Derivatives : Compounds with ω-alkylcarboxylic acid/amide side chains () exhibit cytotoxicity and cardioprotection, suggesting the triazolopyrazine core’s role in modulating cellular pathways .
- Antioxidant Activity : Functionalization with bulky benzamide groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide in ) introduces antioxidant properties but may hinder membrane permeability .
- Chlorinated Analogues : The 8-chloro derivative () demonstrates increased lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Hydroxyl Group Impact: The target compound’s 2- and 8-hydroxyl groups likely improve solubility and hydrogen-bonding capacity compared to non-polar analogues. This contrasts with halogenated or alkylated derivatives, which prioritize lipophilicity over solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
